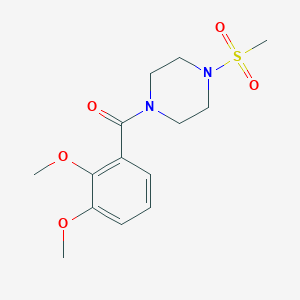![molecular formula C20H23ClN2O2 B248469 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically by binding to the 5-HT2A and 5-HT2C receptors. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic and hallucinogenic effects. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to increase heart rate and blood pressure, which may be related to its stimulant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine in lab experiments is its well-characterized pharmacological profile. Its effects on the serotonergic system have been extensively studied, making it a useful tool for investigating the role of serotonin in various physiological processes. However, one limitation of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine is its potential for abuse. It has been classified as a controlled substance in some countries, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine may have applications in the treatment of epilepsy, and further studies are needed to investigate its anticonvulsant properties. Finally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine may be useful as a tool for investigating the role of serotonin in various physiological processes, and further studies are needed to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine involves the reaction between 1-(4-chlorophenoxy)acetyl chloride and 4-(3-methylbenzyl)piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to have anticonvulsant properties, making it a promising candidate for the treatment of epilepsy.
properties
Product Name |
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine |
|---|---|
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
WYAYATLUEBZFBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248386.png)
![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

